3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid
Overview
Description
“3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 1042794-92-2 . It has a molecular weight of 250.3 and its IUPAC name is 3-{[(tert-butylamino)carbonyl]amino}-4-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-8-5-6-9(11(16)17)7-10(8)14-12(18)15-13(2,3)4/h5-7H,1-4H3,(H,16,17)(H2,14,15,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white crystalline powder.Scientific Research Applications
Luminescent Material Synthesis
One application involves the synthesis of luminescent terbium inorganic/organic molecular-based hybrids. 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid derivatives, specifically 4-Tert-butylbenzoic acid (TBBA), have been modified to create a functional molecular bridge TBBA-APMS. This bridge coordinates with terbium ions and is involved in the sol-gel process with matrix precursor tetraethoxysilane, forming a hybrid material with strong luminescence properties due to effective intramolecular energy transfer (Yan & Zhao, 2005).
Ritter Reaction Methodology
The compound plays a role in an efficient and scalable Ritter reaction method for synthesizing t-butyl amides. This application highlights the utility of the compound in facilitating chemical reactions that are important in various fields of organic synthesis (Milne & Baum, 2014).
Safety And Hazards
properties
IUPAC Name |
3-(tert-butylcarbamoylamino)-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-5-6-9(11(16)17)7-10(8)14-12(18)15-13(2,3)4/h5-7H,1-4H3,(H,16,17)(H2,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVRSWHOFQEQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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